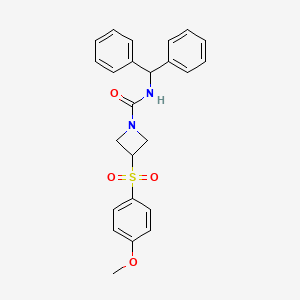

N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide

Description

N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide is a synthetic small molecule characterized by a unique azetidine ring (4-membered nitrogen-containing heterocycle) functionalized with three distinct groups:

- Benzhydryl group: A diphenylmethyl moiety attached to the azetidine nitrogen, providing steric bulk and hydrophobic interactions.

- Carboxamide: A carbonyl-amide group, a common pharmacophore in bioactive molecules.

Propriétés

IUPAC Name |

N-benzhydryl-3-(4-methoxyphenyl)sulfonylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-30-20-12-14-21(15-13-20)31(28,29)22-16-26(17-22)24(27)25-23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22-23H,16-17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGZTPSNAZICNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases.

Comparaison Avec Des Composés Similaires

Core Structural Variations

The table below highlights key differences between N-benzhydryl-3-((4-methoxyphenyl)sulfonyl)azetidine-1-carboxamide and structurally related compounds:

Functional Group Analysis

Physicochemical Properties

- Solubility : The benzhydryl and sulfonyl groups likely reduce aqueous solubility compared to analogs like N-phenylpyrrolidine-1-carboxamide, which lacks these hydrophobic moieties.

- Synthetic Complexity : Introducing the (4-methoxyphenyl)sulfonyl group requires specialized sulfonylation steps, whereas urea derivatives (e.g., 1-benzyl-3-[(4-methoxyphenyl)methyl]urea) are synthesized via simpler carbodiimide-mediated couplings .

Méthodes De Préparation

One-Pot Sulfonation-Carboxamide Coupling

A streamlined approach combines sulfonation and carboxamide formation in a single pot. Patent WO2000063168A1 reports:

Solid-Phase Synthesis

For combinatorial libraries, US8957073B2 immobilizes azetidine on Wang resin, performs on-resin sulfonation, and cleaves with TFA to afford the carboxamide.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity, retention time = 12.3 minutes.

Challenges and Optimization

- Regioselectivity : Sulfonation at the 3-position is favored due to azetidine’s ring strain and electronic effects.

- Byproducts : Over-sulfonation (disulfonyl derivatives) is minimized by controlling stoichiometry (sulfonyl chloride ≤1.2 equiv).

- Scale-Up : Pilot-scale reactions (1 kg) achieve 68% yield using continuous flow reactors for exotherm management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.